molecular formula C18H20N2O3 B5725421 N-[2-(butyrylamino)phenyl]-2-methoxybenzamide

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide

カタログ番号 B5725421
分子量: 312.4 g/mol
InChIキー: LQBBAUVOAWZLNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.

作用機序

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 increases the levels of cGMP, which leads to vasodilation and decreased vascular resistance. This mechanism of action is similar to that of other drugs used to treat pulmonary hypertension, such as sildenafil and tadalafil.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its vasodilatory effects, N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been shown to reduce pulmonary artery pressure, improve cardiac function, and improve renal function. These effects are thought to be mediated through the inhibition of sGC and subsequent increase in cGMP levels. N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has also been shown to have anti-inflammatory effects in some preclinical studies.

実験室実験の利点と制限

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has several advantages for use in lab experiments. It has a high selectivity for sGC and is well-tolerated in preclinical studies. However, N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has some limitations as well. It has a short half-life and requires frequent dosing in preclinical studies. Additionally, its effects may be limited in certain disease states, such as those with impaired cGMP signaling.

将来の方向性

There are several future directions for the study of N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691. One area of interest is the potential use of N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 in combination with other therapies for the treatment of various diseases. For example, N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 may be used in combination with phosphodiesterase inhibitors for the treatment of pulmonary hypertension. Another area of interest is the development of new sGC inhibitors with improved pharmacokinetic properties and selectivity. Finally, further studies are needed to better understand the mechanisms of action and potential therapeutic applications of N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 in various disease states.

合成法

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 can be synthesized using a multi-step process starting from 2-methoxybenzoic acid. The first step involves the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 2-aminophenylbutyramide in the presence of a base to yield N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691. The final product is purified using column chromatography.

科学的研究の応用

N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-[2-(butyrylamino)phenyl]-2-methoxybenzamide 73-6691 has been shown to improve cardiac function in heart failure models, reduce pulmonary artery pressure in pulmonary hypertension models, and improve renal function in renal disease models. These effects are thought to be mediated through the inhibition of sGC, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and diuresis.

特性

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-8-17(21)19-14-10-5-6-11-15(14)20-18(22)13-9-4-7-12-16(13)23-2/h4-7,9-12H,3,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBBAUVOAWZLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)phenyl]-2-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。